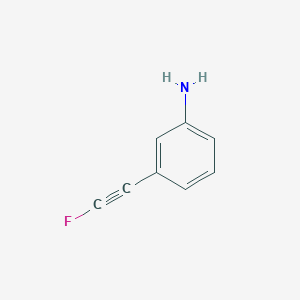
3-(Fluoroethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoroethynyl)aniline is an organic compound with the molecular formula C8H6FN. It is characterized by the presence of a fluorine atom attached to an ethynyl group, which is further connected to an aniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed coupling reaction, where a fluoroethynyl halide reacts with an aniline derivative under specific conditions . Another approach involves the direct nucleophilic substitution of a halogenated aniline with a fluoroethynyl reagent .
Industrial Production Methods: Industrial production of 3-(Fluoroethynyl)aniline may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Fluoroethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoroethynyl group to a fluoroethyl group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fluoroethyl derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-(Fluoroethynyl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Fluoroethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 3-Fluoroaniline
- 3-Ethynylaniline
- 3,5-Difluoroaniline
Comparison: 3-(Fluoroethynyl)aniline is unique due to the presence of both a fluorine atom and an ethynyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds like 3-fluoroaniline and 3-ethynylaniline. The presence of the fluorine atom also enhances its potential biological activity and makes it a valuable compound for various applications .
Propiedades
Número CAS |
443129-73-5 |
|---|---|
Fórmula molecular |
C8H6FN |
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
3-(2-fluoroethynyl)aniline |
InChI |
InChI=1S/C8H6FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,10H2 |
Clave InChI |
FZKUKXHIGAZNIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C#CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















